molecular formula C17H13Cl3F3NO2 B4817688 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B4817688
M. Wt: 426.6 g/mol
InChI Key: DRTMPTIDKJJRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide, commonly known as Trifluralin, is a pre-emergent herbicide used to control the growth of weeds in various crops. It was first introduced in the 1960s and has since become one of the most widely used herbicides in the world.

Mechanism of Action

Trifluralin works by inhibiting the growth of weeds before they emerge from the soil. It does this by interfering with the normal development of the plant's roots. Specifically, Trifluralin disrupts the formation of microtubules, which are necessary for the proper growth and development of the plant's cells. This results in the stunted growth of the weed, and ultimately, its death.
Biochemical and Physiological Effects:
Trifluralin has been shown to have a number of biochemical and physiological effects on plants. Studies have found that it can alter the expression of certain genes involved in the growth and development of the plant. It can also affect the levels of certain hormones, such as auxin and gibberellins, which are important for plant growth. Additionally, Trifluralin has been shown to have an impact on the soil microbiome, which can have implications for soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

Trifluralin has a number of advantages for use in lab experiments. It is relatively inexpensive and widely available, making it easy to obtain for research purposes. It is also highly effective at controlling weed growth, which can be important for maintaining experimental conditions. However, there are also some limitations to its use. Trifluralin can be toxic to some types of plants, which can limit its applicability in certain experiments. Additionally, its effects on the soil microbiome can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on Trifluralin. One area of interest is its potential use in the treatment of certain types of cancer. Studies have found that Trifluralin can inhibit the growth of cancer cells in vitro, and there is interest in further exploring its potential as a cancer treatment. Additionally, there is interest in understanding the long-term effects of Trifluralin use on soil health and the environment. Finally, there is ongoing research into the development of new herbicides with improved efficacy and reduced environmental impact, which may ultimately lead to the development of new compounds that can replace Trifluralin.

Scientific Research Applications

Trifluralin has been extensively studied for its use as a herbicide in various crops. It has been shown to be effective in controlling the growth of many types of weeds, including annual grasses, broadleaf weeds, and sedges. In addition to its use as a herbicide, Trifluralin has also been studied for its potential use in other areas, such as in the treatment of certain types of cancer.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3F3NO2/c18-10-3-5-14(12(8-10)17(21,22)23)24-16(25)2-1-7-26-15-6-4-11(19)9-13(15)20/h3-6,8-9H,1-2,7H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTMPTIDKJJRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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